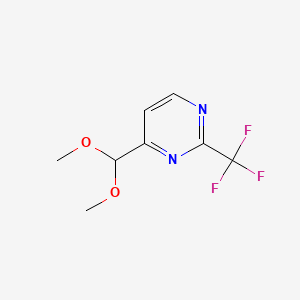

4-(Dimethoxymethyl)-2-(trifluoromethyl)pyrimidine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-(Dimethoxymethyl)-2-(trifluoromethyl)pyrimidine (DMTP) is an organic compound belonging to the heterocyclic family of pyrimidines. It is an important intermediate in the synthesis of many biologically active compounds and is used in a wide range of scientific research applications.

Aplicaciones Científicas De Investigación

Antiviral Activity

4-(Dimethoxymethyl)-2-(trifluoromethyl)pyrimidine has been explored for its potential in antiviral applications. In one study, derivatives of this compound, specifically 5-(dimethoxymethyl)-2'-deoxyuridine, demonstrated significant antiviral activity against orthopoxviruses like vaccinia and cowpox viruses in human fibroblast cells. This activity appears to be independent of decomposition into 5-formyl-2'-deoxyuridine, which lacks antiviral properties, highlighting the unique efficacy of the dimethyl gem diether congener (Fan et al., 2006).

Antimicrobial and Anticancer Activity

A series of novel fused pyrimidine derivatives, possessing a trifluoromethyl moiety, have been synthesized and evaluated for their antimicrobial and anticancer activities. These compounds, derived from reactions involving enaminone and heterocyclic amines, showed pronounced inhibitory effects on the growth of tested cell lines, indicating potential applications in antimicrobial and anticancer therapies (Al-Bogami et al., 2018).

Structural and Molecular Applications

In the realm of structural chemistry, the synthesis and characterization of compounds like ethyl 6-[4-(dimethylamino)phenyl]-4-hydroxy-2-oxo-4-(trifluoromethyl)hexahydropyrimidine have been conducted. These studies offer insights into the molecular conformations and hydrogen bonding patterns of pyrimidine derivatives, contributing to a deeper understanding of molecular interactions and structural properties (Song et al., 2010).

Nonlinear Optical Exploration

Pyrimidine derivatives are also notable for their applications in nonlinear optics (NLO). A study on thiopyrimidine derivatives, focusing on their structural parameters and NLO properties, highlighted the significance of pyrimidine rings in optoelectronic applications. This research demonstrated the potential of these compounds in advancing the field of NLO and optoelectronics (Hussain et al., 2020).

DNA Repair and Photoprotection

The role of pyrimidine derivatives in DNA repair and photoprotection is another crucial area of research. Studies on DNA photolyases, which repair UV-induced DNA damage like cyclobutane pyrimidine dimers, underscore the importance of understanding pyrimidine chemistry in biological systems. This research contributes to the broader understanding of cellular repair mechanisms and UV-induced DNA damage (Kim et al., 1994).

Mecanismo De Acción

Target of Action

Pyrimidine derivatives have been reported to inhibit egfr tyrosine kinase , which plays a crucial role in cell proliferation and survival.

Mode of Action

Pyrimidine derivatives have been shown to inhibit egfr tyrosine kinase . This inhibition could potentially disrupt the signaling pathways that promote cell proliferation and survival, leading to anti-proliferative effects.

Biochemical Pathways

The inhibition of egfr tyrosine kinase by pyrimidine derivatives can affect multiple downstream pathways, including the pi3k/akt and mapk pathways , which are involved in cell proliferation, survival, and differentiation.

Result of Action

The inhibition of egfr tyrosine kinase by pyrimidine derivatives can lead to anti-proliferative effects , potentially disrupting the growth and survival of cancer cells.

Propiedades

IUPAC Name |

4-(dimethoxymethyl)-2-(trifluoromethyl)pyrimidine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9F3N2O2/c1-14-6(15-2)5-3-4-12-7(13-5)8(9,10)11/h3-4,6H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHSZUWDVGYPDPG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(C1=NC(=NC=C1)C(F)(F)F)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9F3N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20590276 |

Source

|

| Record name | 4-(Dimethoxymethyl)-2-(trifluoromethyl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20590276 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

878760-47-5 |

Source

|

| Record name | 4-(Dimethoxymethyl)-2-(trifluoromethyl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20590276 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.